Cas no 938952-47-7 (3-butyl-2-{(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl}-3,4-dihydroquinazolin-4-one)

3-Butyl-2-{(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolinone core modified with a butyl substituent and a phenyl-substituted 1,2,4-oxadiazole moiety linked via a methylsulfanyl bridge. This structure imparts potential pharmacological relevance, particularly in medicinal chemistry, due to the synergistic effects of the quinazolinone and oxadiazole pharmacophores. The compound may exhibit enhanced binding affinity or selectivity in biological targets, making it a candidate for further investigation in drug discovery. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. The presence of sulfur and nitrogen heteroatoms suggests possible interactions with enzymatic systems, warranting exploration in therapeutic applications.
3-butyl-2-{(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl}-3,4-dihydroquinazolin-4-one structure
938952-47-7 structure
Product Name:3-butyl-2-{(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl}-3,4-dihydroquinazolin-4-one
CAS No:938952-47-7
MF:C21H20N4O2S
MW:392.474102973938
CID:5442511
Update Time:2025-05-21

3-butyl-2-{(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl}-3,4-dihydroquinazolin-4-one Chemical and Physical Properties

Names and Identifiers

    • 3-butyl-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]quinazolin-4-one
    • 3-butyl-2-{(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl}-3,4-dihydroquinazolin-4-one
    • Inchi: 1S/C21H20N4O2S/c1-2-3-13-25-20(26)16-11-7-8-12-17(16)22-21(25)28-14-18-23-19(24-27-18)15-9-5-4-6-10-15/h4-12H,2-3,13-14H2,1H3
    • InChI Key: LSVCCUXAQFHFEQ-UHFFFAOYSA-N
    • SMILES: N1C2=C(C=CC=C2)C(=O)N(CCCC)C=1SCC1ON=C(C2=CC=CC=C2)N=1

3-butyl-2-{(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl}-3,4-dihydroquinazolin-4-one Pricemore >>

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Additional information on 3-butyl-2-{(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl}-3,4-dihydroquinazolin-4-one

Recent Advances in the Study of 3-butyl-2-{(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl}-3,4-dihydroquinazolin-4-one (CAS: 938952-47-7)

The compound 3-butyl-2-{(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl}-3,4-dihydroquinazolin-4-one (CAS: 938952-47-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its promising pharmacological properties. This heterocyclic compound, featuring a quinazolinone core linked to a 1,2,4-oxadiazole moiety, has been the subject of multiple studies aimed at elucidating its mechanism of action, therapeutic potential, and synthetic pathways.

Recent research has focused on the compound's role as a potential kinase inhibitor, with particular emphasis on its ability to modulate key signaling pathways involved in cancer and inflammatory diseases. In vitro studies have demonstrated its efficacy in inhibiting specific kinases, such as EGFR and VEGFR, which are critical targets in oncology. The compound's unique structural features, including the butyl side chain and the phenyl-oxadiazole group, contribute to its binding affinity and selectivity.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic optimization of 938952-47-7, highlighting improved yield and purity through novel catalytic methods. The study also reported enhanced bioavailability and metabolic stability, making it a more viable candidate for preclinical development. Additionally, molecular docking simulations have provided insights into the compound's interaction with kinase domains, further validating its potential as a therapeutic agent.

In parallel, another study investigated the compound's anti-inflammatory properties, revealing its ability to suppress pro-inflammatory cytokines such as TNF-α and IL-6 in murine models. These findings suggest a dual therapeutic potential, positioning 938952-47-7 as a versatile scaffold for drug development in both oncology and immunology.

Despite these advancements, challenges remain, including the need for comprehensive toxicity profiling and in vivo efficacy studies. Future research directions may include structural derivatization to enhance potency and reduce off-target effects, as well as formulation studies to improve delivery and pharmacokinetics. The ongoing exploration of 938952-47-7 underscores its significance as a promising lead compound in medicinal chemistry.

In conclusion, 3-butyl-2-{(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl}-3,4-dihydroquinazolin-4-one represents a compelling area of research with broad therapeutic implications. Its unique chemical structure and multifaceted biological activity make it a valuable candidate for further investigation and development in the pharmaceutical industry.

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